molecular formula C18H24N4O2S B2820298 5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1009680-25-4

5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2820298
CAS No.: 1009680-25-4
M. Wt: 360.48
InChI Key: WEYKRRMZTFAVNK-UHFFFAOYSA-N
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Description

“5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a furan ring, a thiazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Construction of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis.

    Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction.

    Final Coupling: The final step involves coupling the different ring systems under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the nitrogen-containing rings.

    Substitution: Substitution reactions may occur at various positions on the rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced ring systems.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. Its multiple ring systems could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol: shares similarities with other multi-ring compounds such as:

Uniqueness

The uniqueness of “this compound” lies in its specific arrangement of functional groups and ring systems, which may confer unique chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(furan-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-4-14-19-18-22(20-14)17(23)16(25-18)15(13-6-5-7-24-13)21-9-11(2)8-12(3)10-21/h5-7,11-12,15,23H,4,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYKRRMZTFAVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CC(CC(C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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